Parathion

Description

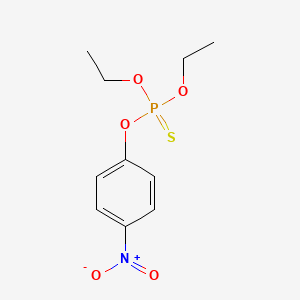

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNCVORNKJIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5PS, (C2H5O)2PSOC6H4NO2 | |

| Record name | PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021100 | |

| Record name | Parathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Parathion is a deep brown to yellow liquid with a faint odor of garlic. It is an organic phosphate insecticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to dark-brown liquid with a garlic-like odor. [Note: A solid below 43 degrees F.] [NIOSH], Liquid, PALE YELLOW-TO-BROWN (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR., Pale-yellow to dark-brown liquid with a garlic-like odor., Pale-yellow to dark-brown liquid with a garlic-like odor. [Note: A solid below 43 °F. Pesticide that may be absorbed on a dry carrier.] | |

| Record name | PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Parathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Parathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/413 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0479.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

707 °F at 760 mmHg (EPA, 1998), 375 °C AT 760 MM HG, 375 °C, 707 °F | |

| Record name | PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/413 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0479.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

248 to 320 °F (EPA, 1998), FLASH POINT AT 120-160 °C UNTIL FLAMMABLE IMPURITIES OF TECHNICAL MATERIALS ARE REMOVED ..., 120 °C, 248-320F, (oc) 392 °F | |

| Record name | PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/413 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0479.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN PETROLEUM ETHER, KEROSENE, & USUAL SPRAY OILS, COMPLETELY SOL IN ALCOHOLS, ESTERS, ETHERS, KETONES, AROMATIC HYDROCARBONS, ANIMAL & VEGETABLE OILS, SOL IN CHLOROFORM, Water solubility = 11 mg/l @ 20 °C, Completely miscible with most organic solvents, e.g. dichloromethane >200, isopropanol, toluene, hexane 50 to 100 (all in g/l at 20 °C)., 0.011 mg/mL, Solubility in water, g/100ml at 25 °C: 0.002, 0.001% | |

| Record name | PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Parathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0479.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.26 (EPA, 1998) - Denser than water; will sink, 1.26 AT 25 °C/4 °C, Relative density (water = 1): 1.26, 1.27 | |

| Record name | PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/413 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0479.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

3.78e-05 mmHg at 68 °F (EPA, 1998), 0.00004 [mmHg], 6.68X10-6 mm Hg @ 20 °C, 0.00004 mmHg | |

| Record name | PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Parathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/413 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0479.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The following impurities were identified in one sample of technical-grade parathion: O,O-diethyl thiophosphoryl chloride; O,O,O-triethyl thiophosphate; O,O-diethyl S-ethyl thiophosphate; O,O-diethyl S-ethyl dithiophosphate; nitrophenetole; nitrophenol; parathion isomers; & the dithio analogue of parathion., The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/ | |

| Record name | PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

The pure material is a yellowish liquid at temperatures above 6 °C, Pale-yellow to dark-brown liquid ... [Note: A solid below 43 degrees F. Pesticide that may be absorbed on a dry carrier]., Pale yellow liquid, Deep brown to yellow liquid | |

CAS No. |

56-38-2 | |

| Record name | PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Parathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parathion [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | parathion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Parathion | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/parathion-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Parathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Parathion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G466064D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Parathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/413 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

43 °F (EPA, 1998), 6.1 °C, 6 °C, 43 °F | |

| Record name | PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Parathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/413 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0479.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Parathion's Shadow: An In-depth Technical Guide to its Mechanism of Action on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between the organophosphate insecticide parathion and its primary target, acetylcholinesterase (AChE). The content delves into the biochemical pathways, kinetic parameters of inhibition, and the phenomenon of aging, offering a robust resource for researchers in toxicology, pharmacology, and drug development.

Executive Summary

This compound, a potent organophosphate insecticide, exerts its neurotoxic effects not directly, but through its metabolic activation to paraoxon. This active metabolite is a formidable and largely irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a state of constant neuronal stimulation, manifesting as a cholinergic crisis. This guide will dissect the multi-step mechanism of this inhibition, from metabolic conversion to the final, "aged" state of the enzyme, and will provide detailed experimental frameworks for studying these processes.

The Two-Step Path to Toxicity: Metabolic Activation of this compound

This compound in its native form is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is contingent upon its bioactivation in the liver, a process mediated by cytochrome P450 enzymes. This enzymatic reaction involves an oxidative desulfuration, where the sulfur atom in the P=S bond of this compound is replaced by an oxygen atom, yielding the highly toxic metabolite, paraoxon.[1][2]

Caption: Metabolic activation of this compound to its toxic metabolite, paraoxon.

The Molecular Hijacking of Acetylcholinesterase

The active site of acetylcholinesterase contains a catalytic triad of serine, histidine, and glutamate residues. Paraoxon acts as a "suicide substrate," forming a stable, covalent bond with the serine hydroxyl group within this active site. This process, known as phosphorylation, effectively renders the enzyme non-functional, as it can no longer hydrolyze acetylcholine.[3]

The inhibition follows a two-step kinetic model:

-

Reversible Formation of a Michaelis-Menten Complex: Paraoxon initially binds non-covalently to the active site of AChE.

-

Irreversible Phosphorylation: The serine hydroxyl group performs a nucleophilic attack on the phosphorus atom of paraoxon, leading to the formation of a stable diethylphosphoryl-AChE conjugate and the release of the p-nitrophenol leaving group.

Caption: The two-step mechanism of acetylcholinesterase inhibition by paraoxon.

Quantitative Analysis of AChE Inhibition

The potency of paraoxon as an AChE inhibitor can be quantified through several kinetic parameters. These values can vary significantly across different species and experimental conditions.

Half Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Species | Tissue/Enzyme Source | IC50 (M) | Reference(s) |

| Paraoxon | Human | Plasma | 1.1 x 10⁻⁷ | [4][5][6] |

| Paraoxon | Rat (Male) | Plasma | 1.4 x 10⁻⁷ | [4][5][6] |

| Paraoxon | Rat (Female) | Plasma | 1.8 x 10⁻⁷ | [4][5][6] |

| Paraoxon | Mouse | Plasma | 1.3 x 10⁻⁷ | [4][5][6] |

| Paraoxon | Hamster | Plasma | 0.2 x 10⁻⁷ | [4][5] |

| Paraoxon | Swine | Plasma | 7.9 x 10⁻⁷ | [4][5] |

| Methyl-paraoxon | Genidens genidens (Catfish) | Brain | 1.03 x 10⁻⁶ | [7][8] |

| Methyl-paraoxon | Mugil liza (Mullet) | Brain | 2.88 x 10⁻⁶ | [7] |

| Methyl-paraoxon | Lagocephalus laevigatus (Puffer fish) | Brain | 2.84 x 10⁻⁶ | [7] |

Note: this compound itself is a very weak inhibitor of AChE, and therefore, reliable IC50 values are not widely reported. The focus of toxicological studies is on its active metabolite, paraoxon.

Bimolecular Rate Constant of Inhibition (kᵢ)

The bimolecular rate constant (kᵢ) provides a measure of the overall inhibitory potency, encompassing both the initial binding and the phosphorylation steps.

| Inhibitor | Species | Enzyme Source | kᵢ (M⁻¹min⁻¹) | Reference(s) |

| Paraoxon | Human (recombinant) | AChE | 7.0 x 10⁵ | [6] |

| Paraoxon | Mouse (recombinant) | AChE | 4.0 x 10⁵ | [6] |

| Paraoxon | Fetal Bovine Serum | AChE | 3.2 x 10⁵ | [6] |

| Paraoxon | Rat | Brain AChE | 1.3 x 10⁶ (at 1-100 nM) | [4][9] |

The Point of No Return: Aging of Inhibited Acetylcholinesterase

The phosphorylated AChE conjugate can undergo a further, time-dependent dealkylation process known as "aging."[10] This reaction involves the cleavage of one of the ethyl groups from the diethylphosphoryl moiety, leaving a negatively charged phosphate group attached to the serine residue. This aged enzyme is highly stable and resistant to reactivation by standard oxime antidotes.[10]

The rate of aging is a critical factor in the prognosis of organophosphate poisoning. The half-life of aging for paraoxon-inhibited human AChE is reported to be in the range of 5.4 to 45.5 hours.[10]

Caption: The competing pathways of reactivation and aging of phosphorylated AChE.

Experimental Protocols

Determination of Acetylcholinesterase Activity (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity.[10]

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)

-

AChE solution (e.g., from bovine erythrocytes or recombinant human)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. For the blank, add 10 µL of deionized water.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Calculation: Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot. The percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.

Determination of Kinetic Parameters of Inhibition (kᵢ)

Procedure:

-

Perform the AChE activity assay as described above with varying concentrations of paraoxon.

-

For each inhibitor concentration, measure the initial rate of the reaction (V₀).

-

Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

-

The type of inhibition can be determined from the changes in Vmax and Km. For irreversible inhibitors like paraoxon, a time-dependent decrease in Vmax will be observed.

-

The bimolecular rate constant (kᵢ) can be determined by incubating the enzyme with a known concentration of the inhibitor for different time intervals and then measuring the residual enzyme activity. A plot of ln(% activity) vs. time will be linear, and the slope of this line divided by the inhibitor concentration gives kᵢ.

Assessment of Aging Half-Life (t₁/₂)

Procedure:

-

Inhibit a solution of AChE with a concentration of paraoxon sufficient to achieve >90% inhibition.

-

Remove the excess, unbound inhibitor by dialysis or gel filtration.

-

At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the inhibited enzyme solution.

-

To one portion of the aliquot, add a reactivating agent (e.g., pralidoxime) at a concentration known to cause maximal reactivation. To another portion, add a buffer as a control.

-

Incubate for a sufficient time to allow for maximal reactivation.

-

Measure the AChE activity in both the reactivated and control samples using the Ellman's method.

-

The percentage of reactivatable enzyme at each time point is calculated.

-

Plot the natural logarithm of the percentage of reactivatable enzyme against time. The aging half-life (t₁/₂) can be calculated from the slope (k_aging) of this plot using the equation: t₁/₂ = 0.693 / k_aging.

Oxime Reactivation Assay

Procedure:

-

Inhibit AChE with paraoxon as described previously.

-

Remove the excess inhibitor.

-

Add a solution of the oxime reactivator (e.g., pralidoxime) at various concentrations to the inhibited enzyme.

-

Incubate for a fixed period (e.g., 30 minutes).

-

Measure the residual AChE activity using the Ellman's method.

-

The percentage of reactivation is calculated relative to the activity of the uninhibited enzyme.

Conclusion

The mechanism of action of this compound on acetylcholinesterase is a multi-faceted process that serves as a classic example of organophosphate toxicity. A thorough understanding of its metabolic activation, the kinetics of enzyme inhibition, and the subsequent aging process is paramount for the development of effective countermeasures and for assessing the environmental and health risks associated with this class of compounds. The experimental protocols provided in this guide offer a foundation for researchers to further investigate these critical biochemical interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Pure Parathion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathion (O,O-diethyl O-4-nitrophenyl phosphorothioate) is a potent organophosphate insecticide and acaricide. Despite its historical agricultural significance, its high toxicity to non-target organisms, including humans, has led to significant restrictions on its use in many parts of the world. A thorough understanding of its chemical and physical properties is paramount for toxicological research, the development of antidotes, and the assessment of its environmental fate. This technical guide provides an in-depth overview of the core chemical and physical characteristics of pure this compound, methodologies for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of pure this compound are summarized in the tables below. These properties are crucial for predicting its behavior in biological systems and the environment.

Table 1: General and Physical Properties of Pure this compound

| Property | Value | Reference |

| Appearance | Pale-yellow to dark-brown liquid; white crystalline solid in pure form.[1] | |

| Odor | Garlic-like.[2] | |

| Molecular Formula | C₁₀H₁₄NO₅PS | PubChem |

| Molecular Weight | 291.26 g/mol | PubChem |

| Melting Point | 6 °C (43 °F; 279 K)[1] | OECD 102; ASTM E324 |

| Boiling Point | 375 °C (707 °F; 648 K) at 760 mmHg | OECD 103 |

| Density | 1.26 g/cm³ at 25 °C[2] | OECD 109 |

| Vapor Pressure | 3.78 x 10⁻⁵ mmHg at 20 °C | OECD 104 |

Table 2: Solubility and Partitioning Properties of Pure this compound

| Property | Value | Reference |

| Water Solubility | 24 mg/L at 25 °C[1] | OECD 105; ASTM E1148 |

| Solubility in Organic Solvents | Miscible with most organic solvents, including alcohols, esters, ethers, and aromatic hydrocarbons. Slightly soluble in petroleum oils.[2] | - |

| Octanol-Water Partition Coefficient (log Kow) | 3.83[3] | OECD 107, 117, 123 |

Experimental Protocols

The determination of the chemical and physical properties of this compound follows internationally recognized standardized methods to ensure accuracy and reproducibility. The following are summaries of the recommended experimental protocols.

Melting Point Determination (OECD 102 / ASTM E324)

The melting point is determined using the capillary tube method. A small, uniform sample of pure this compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is raised at a slow, controlled rate. The initial melting point is recorded as the temperature at which the first drop of liquid appears, and the final melting point is the temperature at which the last solid particle melts. The melting range provides an indication of purity.[1][4]

Boiling Point Determination (OECD 103)

The boiling point is determined using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A sample of this compound is heated, and the temperature of the vapor-liquid equilibrium is recorded. The observed boiling point is then corrected to standard atmospheric pressure (101.325 kPa).

Vapor Pressure Determination (OECD 104)

The vapor pressure of this compound can be determined using the gas saturation method. A stream of inert gas is passed through or over a sample of this compound at a constant temperature until the gas is saturated with the substance's vapor. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated from the volume of gas and the amount of transported substance.

Water Solubility Determination (OECD 105 / ASTM E1148)

The flask method is suitable for determining the water solubility of this compound. An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove any undissolved particles, and the concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Octanol-Water Partition Coefficient (log Kow) Determination (OECD 107, 117, 123)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential.

-

Shake Flask Method (OECD 107): A solution of this compound in n-octanol and a solution in water are prepared and equilibrated in a separatory funnel. After separation of the two phases, the concentration of this compound in each phase is determined. The partition coefficient is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the log Kow based on the retention time of this compound on a reversed-phase column, calibrated with reference substances of known log Kow.

-

Slow-Stirring Method (OECD 123): This method is particularly useful for highly lipophilic substances and minimizes the formation of micro-droplets that can interfere with the shake-flask method. The two phases are stirred slowly over a prolonged period to reach equilibrium before analysis.

Mechanism of Action: Signaling Pathway

This compound itself is not the primary toxic agent. It undergoes metabolic activation in the liver to its oxygen analog, paraoxon, which is a potent inhibitor of the enzyme acetylcholinesterase (AChE).

References

The Discovery of Parathion by IG Farben: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the history and discovery of the organophosphate insecticide, Parathion, by the German chemical conglomerate IG Farben in the 1940s. The research, led by Dr. Gerhard Schrader, was part of a broader investigation into organophosphorus compounds for agricultural applications, a program that also tragically led to the development of potent nerve agents. This whitepaper outlines the chemical synthesis of this compound, its physicochemical properties, and its toxicological profile, with a focus on its mechanism of action as an acetylcholinesterase inhibitor. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Historical Context: IG Farben's Organophosphate Research

In the 1930s and 1940s, IG Farben, a dominant force in the global chemical industry, invested heavily in the development of synthetic materials, pharmaceuticals, and agricultural chemicals.[1][2] This research was intrinsically linked to Germany's strategic goals, and the company's work on pesticides was aimed at increasing food self-sufficiency.[3]

Dr. Gerhard Schrader was a prominent chemist at IG Farben's Bayer division, tasked with developing new insecticides.[4] His research focused on organophosphorus compounds, a class of chemicals that showed significant promise as pesticides. This work, however, had a dual-use nature. The same chemical principles that made these compounds effective at killing insects also made them highly toxic to mammals. This led to the parallel discovery of nerve agents like Tabun and Sarin within Schrader's research program.[5][6] this compound, designated E605, emerged from this intensive period of organophosphate synthesis and testing.[4]

Synthesis of this compound

The industrial synthesis of this compound involves a two-step process. The first step is the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. The resulting chloride is then reacted with sodium 4-nitrophenolate (the sodium salt of 4-nitrophenol) to yield this compound.[7][8]

Experimental Protocol: Synthesis of this compound

The following is a plausible reconstruction of the laboratory-scale synthesis protocol that would have been used by chemists at IG Farben, based on the known chemical reactions and standard practices of the era.

Materials:

-

Diethyl dithiophosphoric acid ((C₂H₅O)₂PS₂H)

-

Chlorine gas (Cl₂)

-

Sodium 4-nitrophenolate (NaOC₆H₄NO₂)

-

Inert solvent (e.g., toluene)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

Procedure:

-

Synthesis of Diethylthiophosphoryl Chloride:

-

In a three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser, dissolve diethyl dithiophosphoric acid in an inert solvent such as toluene.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10°C.

-

Monitor the reaction by observing the color change and the cessation of hydrogen chloride gas evolution.

-

Once the reaction is complete, purge the solution with dry nitrogen to remove any excess chlorine and hydrogen chloride.

-

The resulting solution of diethylthiophosphoryl chloride is used directly in the next step.

-

-

Synthesis of this compound:

-

In a separate reaction vessel, prepare a solution of sodium 4-nitrophenolate in an appropriate solvent. This can be done by reacting 4-nitrophenol with an aqueous solution of sodium hydroxide.

-

Slowly add the solution of diethylthiophosphoryl chloride from the previous step to the sodium 4-nitrophenolate solution with vigorous stirring.

-

Maintain the reaction temperature at approximately 40-50°C to ensure a sufficient reaction rate without significant decomposition.

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

-

Upon completion, cool the reaction mixture and wash it with water to remove any unreacted sodium 4-nitrophenolate and sodium chloride byproduct.

-

Separate the organic layer containing this compound.

-

The solvent is then removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Physicochemical Properties of this compound

This compound is a pale yellow to dark brown liquid with a characteristic garlic-like odor.[9] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₄NO₅PS | [9] |

| Molecular Weight | 291.27 g/mol | [10] |

| Appearance | Pale yellow to dark brown liquid | [4] |

| Odor | Garlic-like | [4] |

| Melting Point | 6 °C | [11] |

| Boiling Point | 375 °C | [4] |

| Vapor Pressure | 3.78 x 10⁻⁵ mmHg at 20 °C | [4] |

| Water Solubility | 24 mg/L at 25 °C | [11] |

| Log P (octanol-water partition coefficient) | 3.83 | [9] |

Toxicological Profile

This compound is highly toxic to a wide range of organisms, including mammals, insects, and aquatic life.[11] Its toxicity stems from its ability to irreversibly inhibit the enzyme acetylcholinesterase.

Acute Toxicity

The acute toxicity of this compound has been extensively studied in various animal models. The following table summarizes the median lethal dose (LD50) for different species and routes of exposure.

| Species | Route of Exposure | LD50 | Reference(s) |

| Rat | Oral | 2-13 mg/kg | [11][12] |

| Rat | Dermal | 6.8-21 mg/kg | [13] |

| Mouse | Oral | 6-25 mg/kg | [11] |

| Guinea Pig | Oral | 8-32 mg/kg | [11] |

| Rabbit | Oral | 10-12.5 mg/kg | [11] |

| Dog | Oral | 3-5 mg/kg | [11] |

| Cat | Oral | 0.93 mg/kg | [11] |

| Bobwhite Quail | Oral | 6 mg/kg | [11] |

| Mallard Duck | Oral | 2.1 mg/kg | [11] |

| Honeybee | Topical | 0.07-0.10 µ g/bee | [11] |

Experimental Protocol: Determination of Acute Oral LD50 in Rats (Reconstructed 1940s Method)

The following is a plausible reconstruction of the protocol used to determine the acute oral LD50 of a new insecticide like this compound in the 1940s.

Objective: To determine the single oral dose of this compound that is lethal to 50% of a test population of rats over a 14-day observation period.

Materials:

-

Test substance: this compound, technical grade

-

Vehicle: Corn oil or another suitable solvent

-

Test animals: Healthy, young adult albino rats (e.g., Wistar strain), both male and female, weighing between 150-250g.

-

Oral gavage needles

-

Syringes

-

Animal cages with appropriate bedding, food, and water

Procedure:

-

Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week prior to the study. House them in individual cages with free access to food and water.

-

Dose Preparation: Prepare a series of graded doses of this compound in the vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.

-

Dosing:

-

Fast the animals overnight before dosing.

-

Assign the animals to dose groups, with an equal number of males and females in each group (typically 5-10 animals per group). Include a control group that receives only the vehicle.

-

Administer the designated dose of the this compound solution or suspension to each animal via oral gavage.

-

-

Observation:

-

Observe the animals continuously for the first few hours after dosing for signs of toxicity, such as tremors, convulsions, salivation, diarrhea, and respiratory distress.

-

Continue to observe the animals at least twice daily for 14 days.

-

Record the number of mortalities in each dose group at 24 hours and at the end of the 14-day observation period.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each dose group.

-

Determine the LD50 value using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

-

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself is not a potent inhibitor of acetylcholinesterase. It requires metabolic activation in the liver to its oxygen analog, paraoxon.[14][15] This bioactivation is carried out by cytochrome P450 enzymes.[14]

Paraoxon is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[16] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, paraoxon leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and disruption of nerve function.[16]

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental and Discovery Workflow

The discovery of this compound at IG Farben can be conceptualized as a systematic workflow, beginning with the strategic need for novel insecticides and progressing through synthesis, screening, and toxicological evaluation.

Caption: Logical workflow of the discovery of this compound at IG Farben.

Conclusion

The discovery of this compound by Gerhard Schrader at IG Farben represents a significant and complex chapter in the history of pesticide development. While it offered a powerful new tool for agriculture, its high toxicity and the broader context of IG Farben's activities during World War II cast a long shadow over this scientific achievement. The technical details of its synthesis, properties, and mechanism of action provide valuable insights for modern researchers in toxicology, pharmacology, and drug development, serving as a case study in the dual-edged nature of chemical innovation. The legacy of this compound underscores the critical importance of rigorous safety evaluation and ethical considerations in the development of biologically active compounds.

References

- 1. IG Farben - Wikipedia [en.wikipedia.org]

- 2. New Research Shows The Breakup of IG Farben Increased Innovation - ProMarket [promarket.org]

- 3. learncheme.com [learncheme.com]

- 4. osha.gov [osha.gov]

- 5. Sarin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | C10H14NO5PS | CID 991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 12. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Novel approaches to mitigating this compound toxicity: targeting cytochrome P450–mediated metabolism with menadione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Microbial Degradation of Parathion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Parathion, a potent organophosphate insecticide, has been a subject of extensive research due to its significant environmental and health concerns. Understanding its degradation pathways is crucial for developing effective bioremediation strategies and for assessing its environmental fate. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation of this compound, with a focus on the underlying biochemical mechanisms, enzymatic systems, and genetic regulation.

Aerobic Degradation of this compound

Under aerobic conditions, the microbial degradation of this compound primarily proceeds through two initial pathways: hydrolysis and oxidation. The key intermediate in both pathways is p-nitrophenol (PNP).

Hydrolytic Pathway

The most common and significant route for the detoxification of this compound is through hydrolysis. This reaction is catalyzed by a class of enzymes known as phosphotriesterases or organophosphate hydrolases (OPH). These enzymes cleave the ester bond of this compound, yielding p-nitrophenol (PNP) and diethylthiophosphoric acid (DEPTA).[1]

The gene encoding for this enzyme, opd (organophosphate-degrading), has been identified and characterized in various bacteria, including Pseudomonas and Flavobacterium species. The expression of the opd gene can be constitutive or inducible, depending on the bacterial strain and environmental conditions.

Oxidative Pathway

A secondary aerobic pathway involves the initial oxidation of this compound to its more toxic analog, paraoxon. This conversion is mediated by monooxygenases. Paraoxon is a more potent acetylcholinesterase inhibitor but is also more susceptible to hydrolysis. Subsequently, paraoxon is hydrolyzed by phosphotriesterases to yield p-nitrophenol (PNP) and diethylphosphoric acid.

Further Degradation of p-Nitrophenol (PNP)

PNP, a major metabolite of both hydrolytic and oxidative pathways, is further mineralized by a variety of microorganisms. Two main pathways for PNP degradation have been identified:

-

Hydroquinone Pathway: In this pathway, PNP is first converted to 1,4-benzoquinone, which is then reduced to hydroquinone. The aromatic ring of hydroquinone is subsequently cleaved by a dioxygenase, leading to intermediates that enter the central metabolic pathways.

-

Benzenetriol Pathway: Alternatively, PNP can be hydroxylated to form 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol. Ring cleavage of benzenetriol is also catalyzed by a dioxygenase.

The genetic basis for PNP degradation often involves a cluster of genes, designated as pnp genes, which encode the necessary enzymes for the entire pathway.

Anaerobic Degradation of this compound

Under anaerobic conditions, the primary degradation route for this compound involves the reduction of its nitro group.

This initial step is catalyzed by nitroreductases, a diverse group of flavoenzymes that utilize NADH or NADPH as a reducing equivalent.[2][3] These enzymes are widespread in bacteria and can act on a variety of nitroaromatic compounds.[2][3][4] The product of this reaction is aminothis compound.

Subsequently, aminothis compound can be hydrolyzed to produce p-aminophenol and diethylthiophosphoric acid (DEPTA).

Quantitative Data on this compound Degradation

The rate of this compound degradation is influenced by various environmental factors, including pH, temperature, and the presence of microbial populations. The following tables summarize some of the reported quantitative data for this compound and its metabolites under different conditions.

Table 1: Half-life of this compound under Various Conditions

| Condition | Matrix | pH | Temperature (°C) | Half-life | Reference |

| Aerobic | Water | 7.0 | 20 | 130 days | [5] |

| Aerobic | River Water | 7.2 | - | 60 days | [5] |

| Aerobic | Sterile Aqueous Buffer | 7.0 | - | 24 weeks | [5] |

| Aerobic | Sterile Aqueous Buffer | 8.0 | - | 15 weeks | [5] |

| Anaerobic | Flooded Alluvial Soil | - | - | 43% remaining after 6 days, 0.09% remaining after 12 days | [5] |

Table 2: Degradation of Methyl this compound by Engineered E. coli

| Compound | Initial Concentration | Time | Degradation | Reference |

| Methyl this compound | 1 mM | 2 hours | Complete degradation | [5][6] |

| p-Nitrophenol | 1 mM | 8 hours | 50% degradation | [5][6] |

| p-Nitrophenol | 1 mM | 24 hours | Complete degradation | [5][6] |

Experimental Protocols

Aerobic Degradation of this compound in a Soil Slurry

This protocol outlines a typical experiment to study the aerobic degradation of this compound in a soil environment.

a. Materials:

-

This compound standard

-

Soil sample

-

Basal salt medium (e.g., M9 medium)

-

Sterile flasks

-

Shaking incubator

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical instruments (HPLC or GC-MS)

b. Procedure:

-

Prepare a soil slurry by mixing a known amount of soil with a sterile basal salt medium in a flask.

-

Spike the soil slurry with a known concentration of this compound.

-

Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30°C) with continuous agitation to ensure aerobic conditions.

-

At specific time intervals, withdraw aliquots of the slurry.

-

Extract the this compound and its metabolites from the slurry using an appropriate organic solvent.

-

Analyze the extracts using HPLC or GC-MS to determine the concentrations of this compound and its degradation products.

-

A control flask with sterilized soil should be included to account for abiotic degradation.

Analysis of this compound and its Metabolites by GC-MS

a. Sample Preparation:

-

Extract the analytes from the sample matrix (e.g., soil slurry, water sample) using liquid-liquid extraction with a suitable solvent like ethyl acetate or dichloromethane.

-

Concentrate the organic extract under a gentle stream of nitrogen.

-

Derivatize the sample if necessary to improve the volatility and thermal stability of the analytes.

b. GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60-80°C and ramping up to 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI).

-

Scan Mode: Full scan for identification of unknown metabolites or Selected Ion Monitoring (SIM) for quantification of target compounds.

-

Signaling Pathways and Gene Regulation

The degradation of xenobiotic compounds like this compound by microorganisms is a tightly regulated process involving complex signaling pathways. While research in this specific area for this compound is ongoing, the general mechanisms of how bacteria sense and respond to aromatic compounds provide valuable insights.